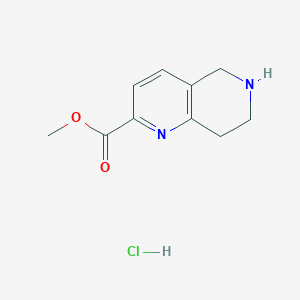
Methyl 3-((5-bromothiazol-2-yl)methylthio)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-((5-bromothiazol-2-yl)methylthio)propanoate is a chemical compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((5-bromothiazol-2-yl)methylthio)propanoate typically involves the reaction of 5-bromo-1,3-thiazole-2-carbaldehyde with methyl 3-mercaptopropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-((5-bromothiazol-2-yl)methylthio)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base like potassium carbonate and a polar aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-((5-bromothiazol-2-yl)methylthio)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of Methyl 3-((5-bromothiazol-2-yl)methylthio)propanoate involves its interaction with biological targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-{[(5-chloro-1,3-thiazol-2-yl)methyl]sulfanyl}propanoate
- Methyl 3-{[(5-fluoro-1,3-thiazol-2-yl)methyl]sulfanyl}propanoate
- Methyl 3-{[(5-iodo-1,3-thiazol-2-yl)methyl]sulfanyl}propanoate
Uniqueness
Methyl 3-((5-bromothiazol-2-yl)methylthio)propanoate is unique due to the presence of the bromine atom, which can enhance its reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity contribute to distinct chemical and biological behaviors, making this compound particularly interesting for further research and development.
Propiedades
Fórmula molecular |
C8H10BrNO2S2 |
|---|---|
Peso molecular |
296.2 g/mol |
Nombre IUPAC |
methyl 3-[(5-bromo-1,3-thiazol-2-yl)methylsulfanyl]propanoate |
InChI |
InChI=1S/C8H10BrNO2S2/c1-12-8(11)2-3-13-5-7-10-4-6(9)14-7/h4H,2-3,5H2,1H3 |
Clave InChI |
GPVNIVKGVDKSMB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCSCC1=NC=C(S1)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluoro-N-[2-(5-methyl-2-furanyl)ethyl]benzamide](/img/structure/B8427341.png)





![{2-[(6-Methylpyridin-3-yl)oxy]pyridin-3-yl}methylamine](/img/structure/B8427381.png)
![8-(3-Fluoro-4-methoxy-phenyl)-1,4-dioxa-spiro[4.5]decan-8-ol](/img/structure/B8427395.png)

![7-(2-azidoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B8427401.png)
![1h-Pyrrolo[2,3-c]pyridine-2-carboxamide,5-chloro-n-[(1s)-1-[(4-fluorophenyl)methyl]-2-[4-[methyl[(2-nitrophenyl)sulfonyl]amino]-1-piperidinyl]-2-oxoethyl]-](/img/structure/B8427418.png)

